molecular formula C12H15FOS B13638135 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one

2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one

Cat. No.: B13638135
M. Wt: 226.31 g/mol
InChI Key: DOTSDPZQGKNSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a butylthio group attached to the ethanone backbone, with a fluorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluoroacetophenone with butylthiol in the presence of a base. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate.

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Aromatic Compounds: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the butylthio group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

    2-(Methylthio)-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a methylthio group instead of a butylthio group.

    2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with the fluorine atom at the para position.

    2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-butylsulfanyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3

InChI Key

DOTSDPZQGKNSAP-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.